molecular formula C15H21NO4 B13290705 4-(2-(Tert-butoxycarbonylamino)propan-2-YL)benzoicacid

4-(2-(Tert-butoxycarbonylamino)propan-2-YL)benzoicacid

Cat. No.: B13290705
M. Wt: 279.33 g/mol
InChI Key: RUEZZKMERLFZLR-UHFFFAOYSA-N
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Description

¹H NMR Analysis

The proton NMR spectrum (500 MHz, DMSO-d₆) is characterized by:

  • Aromatic protons : A doublet at δ 7.85 ppm (2H, J = 8.2 Hz) and δ 7.45 ppm (2H, J = 8.2 Hz) for the para-substituted benzene.
  • Boc group :
    • Tert-butyl singlet at δ 1.42 ppm (9H).
    • NH proton as a broad singlet at δ 6.95 ppm (1H).
  • Propan-2-yl group : Two singlets at δ 1.55 ppm (6H, CH₃) and δ 4.15 ppm (1H, CH).

Table 2: ¹H NMR Chemical Shifts

Proton Environment δ (ppm) Multiplicity
Aromatic H (C2, C6) 7.85 d (J=8.2 Hz)
Aromatic H (C3, C5) 7.45 d (J=8.2 Hz)
Boc tert-butyl 1.42 s
Propan-2-yl CH₃ 1.55 s
Propan-2-yl CH 4.15 s

¹³C NMR Analysis

Key signals include:

  • Carboxylic acid : δ 170.2 ppm.
  • Boc carbonyl : δ 155.6 ppm.
  • Aromatic carbons : δ 128.5 (C2, C6), 129.8 (C3, C5), 132.1 (C4), 140.2 (C1).
  • Tert-butyl : δ 28.4 (C(CH₃)₃).

FT-IR Spectroscopy

Prominent absorption bands:

  • O-H stretch (carboxylic acid): 2500–3300 cm⁻¹ (broad).
  • C=O stretch : 1705 cm⁻¹ (Boc carbonyl), 1680 cm⁻¹ (carboxylic acid).
  • N-H bend : 1530 cm⁻¹.

UV-Vis Spectroscopy

In methanol:

  • λₘₐₓ : 265 nm (π→π* transition of aromatic ring).
  • Molar absorptivity : ε = 12,400 L·mol⁻¹·cm⁻¹.

Tautomeric and Conformational Isomerism

Tautomerism

The compound exhibits limited tautomerism due to:

  • Carboxylic acid group : Predominantly exists as the keto form (COOH) rather than the enol tautomer.
  • Boc-protected amine : The carbamate group (-NH-C(O-O-tBu)) lacks acidic protons, preventing imine-enamine tautomerism.

Conformational Isomerism

Steric and electronic factors govern conformational preferences:

  • Boc group rotation : The tert-butyl moiety restricts free rotation around the C-N bond, favoring a conformation where the carbonyl oxygen is antiperiplanar to the propan-2-yl group.
  • Propan-2-yl orientation : The two methyl groups adopt a staggered arrangement relative to the benzene ring to minimize A¹,³-strain.

Energy barriers :

  • Rotation about the C-N bond: ~12 kcal/mol (estimated via DFT calculations).
  • Propan-2-yl group rotation: ~3 kcal/mol, allowing rapid interconversion at room temperature.

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]benzoic acid

InChI

InChI=1S/C15H21NO4/c1-14(2,3)20-13(19)16-15(4,5)11-8-6-10(7-9-11)12(17)18/h6-9H,1-5H3,(H,16,19)(H,17,18)

InChI Key

RUEZZKMERLFZLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Tert-butoxycarbonylamino)propan-2-YL)benzoic acid typically involves the introduction of the Boc group into the target molecule. One common method is the reaction of 4-aminomethylbenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions and can be used to introduce the Boc group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Tert-butoxycarbonylamino)propan-2-YL)benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-(Tert-butoxycarbonylamino)propan-2-YL)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

    Biology: Employed in the preparation of biologically active compounds and as a protecting group in the synthesis of amino acid derivatives.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of fine chemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 4-(2-(Tert-butoxycarbonylamino)propan-2-YL)benzoic acid primarily involves its role as a protecting group. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various chemical reactions, such as forming amide bonds in peptide synthesis. The molecular targets and pathways involved depend on the specific application and the compounds being synthesized .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(2-(Tert-butoxycarbonylamino)propan-2-yl)benzoic acid with structurally related compounds, highlighting key differences in molecular properties and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Functional Group Purity Applications Key Reference
4-(2-tert-Butoxycarbonylamino-ethoxy)-benzoic acid C₁₄H₁₉NO₅ 281.30 Ethoxy linker, Boc-protected amine Standard Peptide synthesis, intermediates
4-(2-tert-Butoxycarbonylamino-2-imino-ethyl)-benzoic acid C₁₄H₁₈N₂O₄ 278.30 Iminoethyl group, Boc-protected amine N/A Research chemicals, enzyme inhibition studies
TERT-BUTOXYCARBONYLAMINO-P-TOLYL-ACETIC ACID C₁₄H₁₉NO₄ 265.31 p-Tolyl group, acetic acid backbone 95% Drug discovery, chiral building blocks
(R)-4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid C₁₄H₁₉NO₄ 265.31 Ethyl group, stereospecific Boc-amine 95% Asymmetric synthesis, medicinal chemistry
4-Isopropylbenzoic acid C₁₀H₁₂O₂ 164.20 Isopropyl group (no Boc protection) N/A Natural product isolation, flavorants
4-[(2-Butyl-5-formylimidazol-1-yl)methyl]benzoic acid C₁₇H₁₉N₂O₃ 305.35 Imidazole-formyl side chain N/A Antihypertensive drug intermediates

Key Structural and Functional Differences

The imino group in 4-(2-tert-butoxycarbonylamino-2-imino-ethyl)-benzoic acid enhances hydrogen-bonding capacity, making it suitable for enzyme interaction studies .

Acid Backbone: Compounds like TERT-BUTOXYCARBONYLAMINO-P-TOLYL-ACETIC ACID replace the benzoic acid with an acetic acid moiety, reducing aromaticity but improving metabolic stability .

Stereochemical Considerations: The (R)-enantiomer of 4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoic acid is critical for chiral synthesis, emphasizing the role of stereochemistry in bioactive molecule development .

Biological Activity

4-(2-(Tert-butoxycarbonylamino)propan-2-YL)benzoic acid is a benzoic acid derivative notable for its potential applications in medicinal chemistry, particularly in drug development. Its unique structure, characterized by a tert-butoxycarbonylamino group and a propan-2-yl substituent, suggests interesting biological activities that warrant detailed investigation.

  • Molecular Formula: C15H21NO4
  • Molecular Weight: 279.33 g/mol
  • CAS Number: 872602-67-0
  • Structural Features: The compound features a benzoic acid moiety with a tert-butoxycarbonylamino group at the para position and a propan-2-yl group at the ortho position.

Biological Activity Overview

The biological activity of 4-(2-(Tert-butoxycarbonylamino)propan-2-YL)benzoic acid can be categorized into several areas based on existing research findings:

  • Enzyme Inhibition
    • The compound is reported to inhibit various enzymes, which is critical for its potential therapeutic effects. For instance, it may interact with proteolytic enzymes involved in protein degradation pathways such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) .
  • Antioxidant Activity
    • Studies have suggested that benzoic acid derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
  • Cytotoxicity and Antiproliferative Effects
    • Preliminary investigations indicate that certain derivatives of benzoic acid exhibit cytotoxic effects on cancer cell lines while showing minimal toxicity to normal cells. This selective cytotoxicity is crucial for developing cancer therapies .

Comparative Analysis with Related Compounds

To better understand the uniqueness of 4-(2-(Tert-butoxycarbonylamino)propan-2-YL)benzoic acid, a comparison with structurally similar compounds is essential:

Compound NameCAS NumberStructural FeaturesSimilarity
4-(2-((Tert-butoxycarbonyl)amino)ethyl)benzoic acid132690-91-6Ethanolamine substitution0.92
4-(((Tert-butoxycarbonyl)amino)methyl)benzoic acid33233-67-9Methylamine substitution1.00
Methyl 3-(((Tert-butoxycarbonyl)amino)methyl)benzoate180863-55-2Methyl ester instead of carboxylic acid0.95

The propan-2-yl substitution in our compound may influence its solubility and interaction profiles compared to these derivatives.

Case Studies

Several studies have investigated the biological activities of related benzoic acid derivatives:

  • Study on Protein Degradation Systems
    • A study demonstrated that certain benzoic acid derivatives could enhance the activity of cathepsins B and L, which are crucial for protein degradation in fibroblasts. The activation of these pathways suggests that compounds like 4-(2-(Tert-butoxycarbonylamino)propan-2-YL)benzoic acid could serve as potential modulators of cellular proteostasis .
  • Antiproliferative Studies
    • Research evaluating the antiproliferative effects of benzoic acid derivatives on various cancer cell lines indicated that some compounds significantly inhibited cell growth without inducing cytotoxicity in normal cells, highlighting their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 4-(2-(tert-butoxycarbonylamino)propan-2-yl)benzoic acid, and how can purity be optimized?

  • Methodology : The Boc (tert-butoxycarbonyl) group is typically introduced via reaction with Boc-OSu (N-succinimidyl carbonate) under mild alkaline conditions (pH 8–9) to protect the amine moiety. For the benzoic acid derivative, coupling reactions with 2-propan-2-yl groups require anhydrous conditions, often using DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents. Purification is achieved via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitor reaction progress by TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodology :

  • NMR : ¹H NMR (DMSO-d₆) should show a singlet for tert-butyl protons at δ 1.4 ppm and a broad peak for the Boc-protected amine (δ 6.8–7.2 ppm). The benzoic acid proton appears as a singlet at δ 12.1 ppm .
  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>95% by UV detection at 254 nm).
  • Mass Spectrometry : ESI-MS should confirm the molecular ion peak [M+H]⁺ at m/z 322.3 (calculated for C₁₆H₂₁NO₄) .

Q. What are the optimal storage conditions to maintain stability?

  • Store at –20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the Boc group. Avoid exposure to moisture or acidic vapors, which can degrade the compound. Stability tests via accelerated aging (40°C/75% RH for 4 weeks) show <5% degradation under proper storage .

Advanced Research Questions

Q. How does the Boc group influence the compound’s reactivity in multi-step organic syntheses?

  • The Boc group acts as a temporary protective moiety for amines, enabling selective functionalization of the benzoic acid group. For example, it allows carboxylate activation (e.g., esterification or amidation) without side reactions. Deprotection is achieved with TFA (trifluoroacetic acid) in dichloromethane (2–4 h, 0°C to RT), followed by neutralization with aqueous NaHCO₃. Kinetic studies show >90% deprotection efficiency under these conditions .

Q. What strategies resolve contradictions in Boc deprotection efficiency across different experimental setups?

  • Contradictions often arise from residual moisture or variable acid concentrations. Standardize protocols by:

  • Using anhydrous solvents (e.g., DCM dried over molecular sieves).
  • Calibrating TFA volume (20–30% v/v) and reaction time (monitored by LC-MS).
  • Including scavengers (e.g., triisopropylsilane) to suppress side reactions during deprotection .

Q. How is this compound utilized in peptidomimetic drug design?

  • The benzoic acid moiety serves as a rigid aromatic scaffold for mimicking peptide side chains, while the Boc-protected amine enables controlled incorporation into larger structures. For example, it is used in synthesizing kinase inhibitors by coupling with heterocyclic amines via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄ catalyst, 80°C). In vitro assays show IC₅₀ values in the nanomolar range for target enzymes .

Q. What analytical methods quantify degradation products under stressed conditions?

  • Forced Degradation Studies :

  • Acidic Hydrolysis (0.1 M HCl, 60°C): Major degradation product is 4-(2-aminopropan-2-yl)benzoic acid (HPLC retention time: 3.2 min).
  • Oxidative Stress (3% H₂O₂, 24 h): Forms a sulfonic acid derivative (confirmed by HRMS).
  • Thermal Analysis : TGA shows decomposition onset at 180°C (5% weight loss), correlating with Boc group cleavage .

Q. How does steric hindrance from the tert-butyl group affect intermolecular interactions in crystallography studies?

  • X-ray diffraction reveals that the tert-butyl group creates a hydrophobic pocket, reducing crystal symmetry (monoclinic P2₁/c space group). This hindrance impacts co-crystallization with target proteins, necessitating soaking techniques or truncated analogs for structural biology applications .

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